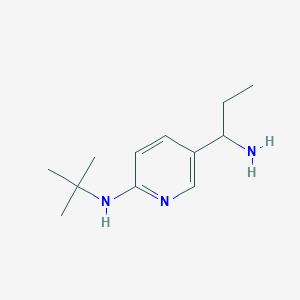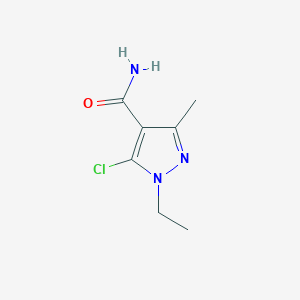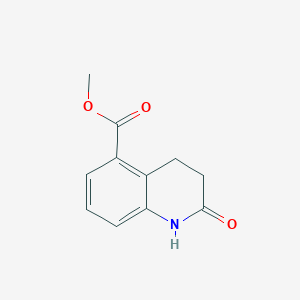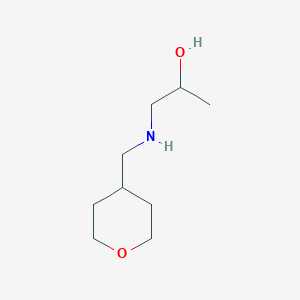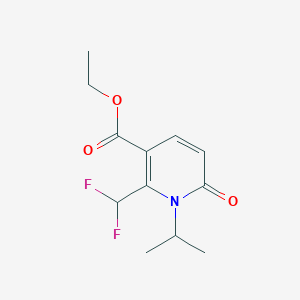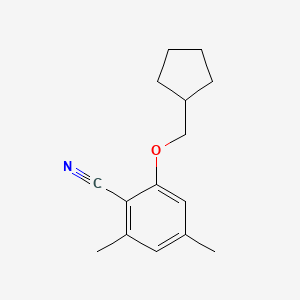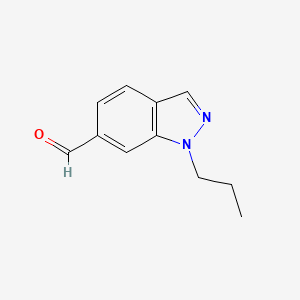
1-propyl-1H-indazole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-propyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound consists of an indazole ring substituted with a propyl group at the nitrogen atom and an aldehyde group at the sixth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1H-indazole-6-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehyde with propylamine can lead to the formation of the desired indazole compound through a reductive cyclization process . Another method involves the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier can be adapted for large-scale production .
化学反应分析
Types of Reactions
1-propyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and halogens (e.g., Br2) for halogenation.
Major Products Formed
Oxidation: 1-propyl-1H-indazole-6-carboxylic acid.
Reduction: 1-propyl-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the specific electrophilic reagent used.
科学研究应用
1-propyl-1H-indazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-propyl-1H-indazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, indazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some indazole compounds act as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The aldehyde group can also participate in reactions with nucleophiles, forming covalent bonds with target molecules.
相似化合物的比较
1-propyl-1H-indazole-6-carbaldehyde can be compared with other indazole derivatives:
1-methyl-1H-indazole-6-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
1-ethyl-1H-indazole-6-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
1-propyl-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position instead of the sixth.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-propylindazole-6-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-2-5-13-11-6-9(8-14)3-4-10(11)7-12-13/h3-4,6-8H,2,5H2,1H3 |
InChI 键 |
JECMALCTRIJNFU-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C=CC(=C2)C=O)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


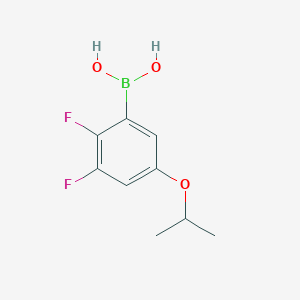
![(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15229926.png)
![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)

![tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15229952.png)
